

Fenebrutinib Phase III Clinical Trial Protocols

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Compound Focus: Fenebrutinib

CAS No.: 1434048-34-6

Cat. No.: S002954

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The Phase III clinical development program for **fenebrutinib** in Multiple Sclerosis (MS) comprises three pivotal studies investigating its efficacy in different forms of the disease [1] [2].

Study Name	Clinical Phase	Patient Population	Sample Size	Treatment Arms & Dosing Regimen	Treatment Duration	Primary Endpoint(s)
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| **FENhance 1 & 2** [1] [2] | Phase III | Relapsing Multiple Sclerosis (RMS) | ~1,497 total (across two trials) | 1: **Fenebrutinib** 200 mg orally twice daily + Teriflunomide-matching placebo once daily. 2: Teriflunomide 14 mg orally once daily + **Fenebrutinib**-matching placebo twice daily. | At least 96 weeks | Annualized Relapse Rate (ARR) [1] [2]. | | **FENTrepid** [1] [2] [3] | Phase III | Primary Progressive Multiple Sclerosis (PPMS) | 985 | 1: **Fenebrutinib** 200 mg orally twice daily + Ocrelizumab-matching placebo infusion every 6 months. 2: Ocrelizumab 600 mg IV infusion every 6 months + **Fenebrutinib**-matching placebo twice daily. | At least 120 weeks | Time to onset of 12-week Composite Confirmed Disability Progression (cCDP12) [1] [2]. |

Key Efficacy and Safety Outcomes

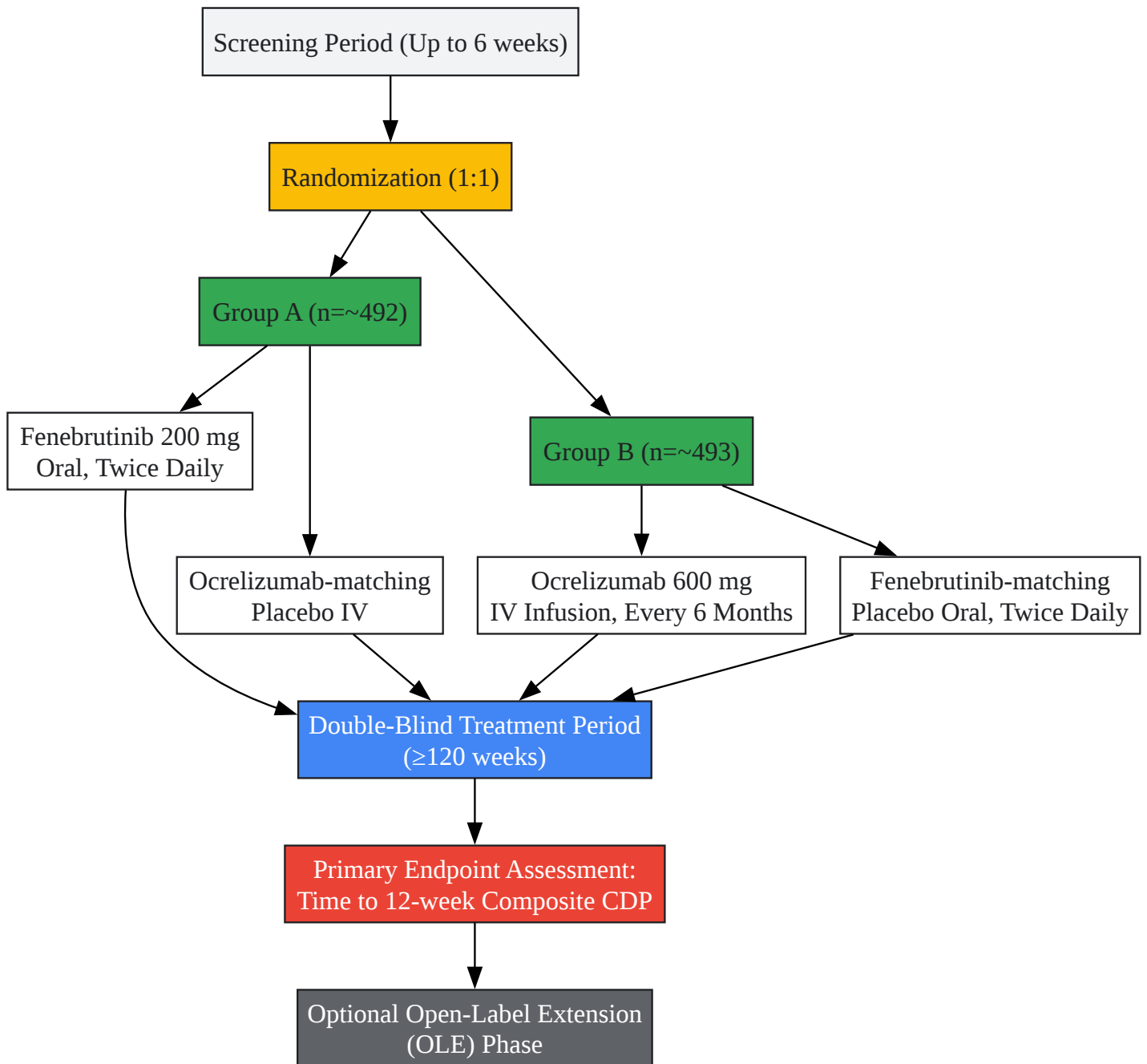
The following table summarizes the top-line efficacy and safety results from the recent Phase III trial readouts.

Outcome Measure	FENhance 2 (RMS) vs. Teriflunomide	FENtrepid (PPMS) vs. Ocrelizumab	Supporting Phase II FENopta Data (RMS)
Primary Endpoint	Significantly reduced Annualized Relapse Rate (ARR) [1] [2].	Met primary endpoint; fenebrutinib was non-inferior in delaying composite confirmed disability progression [1] [2] [4].	N/A

| **Key Efficacy Results** | N/A | A numerical benefit for **fenebrutinib** was observed as early as **Week 24** and lasted throughout the observation period [1] [2] [5]. | At 96 weeks in the Open-Label Extension (OLE): • ARR of **0.06** (approx. one relapse every 17 years) [6]. • **Zero** new T1 gadolinium-enhancing (T1-Gd+) lesions detected [6]. • No observed disability progression (EDSS) [6]. | | **Safety Profile** | Liver safety was consistent with previous **fenebrutinib** studies. Additional data is under evaluation [1] [2]. | Liver safety was consistent with previous **fenebrutinib** studies [1] [2]. | Safety profile consistent with previous studies. Most common AEs (≥5%): COVID-19 (10%), UTI (10%), pharyngitis (6%), respiratory tract infection (5%). Asymptomatic, reversible liver enzyme elevations were observed [6] [7]. |

Experimental Protocol & Workflow

The following diagram illustrates the design of the Phase III FENtrepid trial, which is representative of the double-blind, double-dummy methodology used across the **fenebrutinib** Phase III program [1] [3].

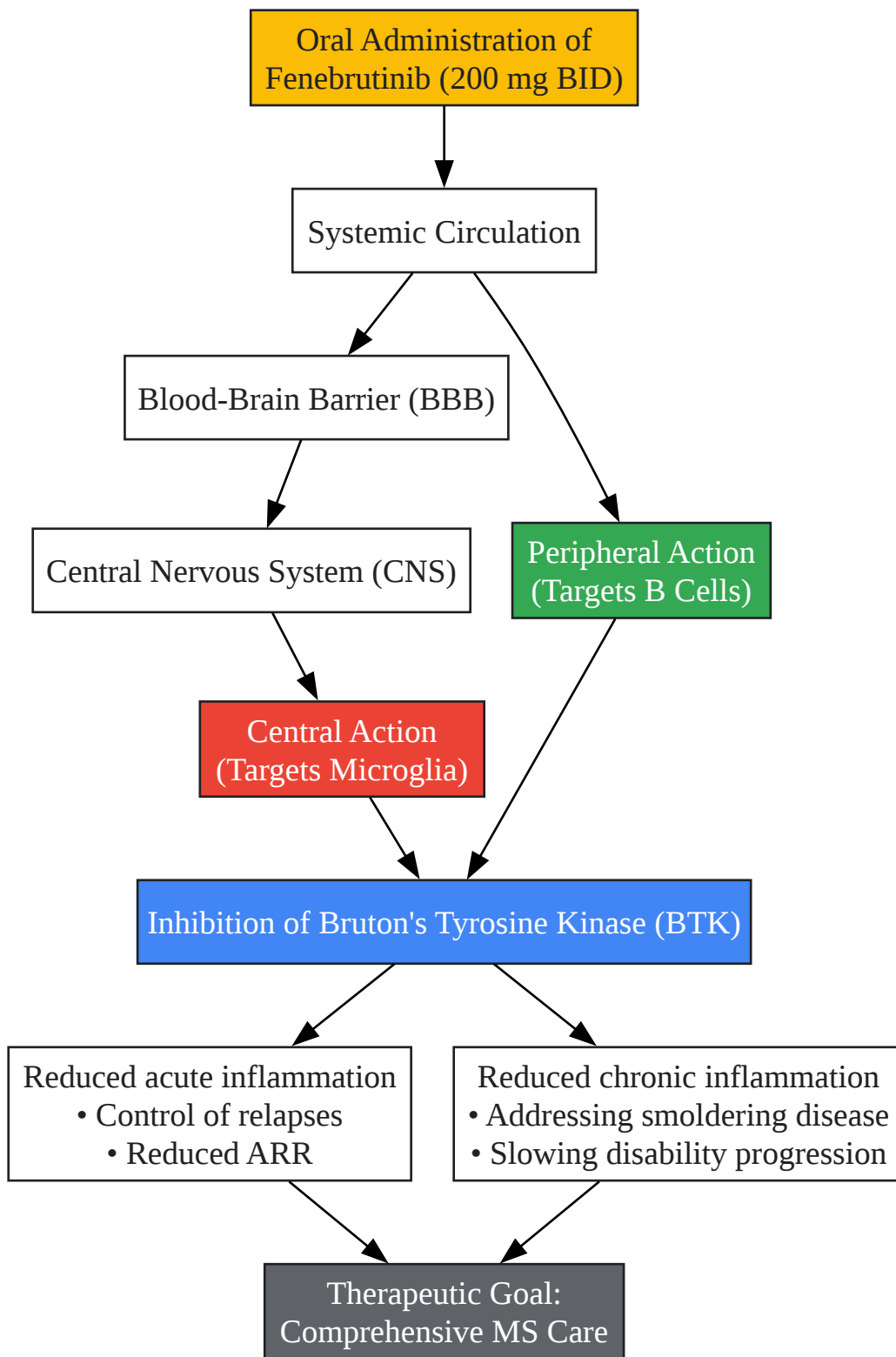


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Diagram Title: Phase III FENTrepid Trial Design for PPMS

Mechanism of Action and Scientific Rationale

Fenebrutinib's dosing regimen is designed to support its unique dual mechanism of action, which is illustrated in the pathway diagram below.



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Diagram Title: Fenebrutinib's Dual Mechanism of Action in MS

Fenebrutinib is an **oral, reversible, and non-covalent** Bruton's Tyrosine Kinase (BTK) inhibitor [1] [7]. Its optimized pharmacokinetic profile allows it to act both peripherally and centrally [1] [2]:

- **Peripheral B-Cell Inhibition:** By inhibiting BTK in B-cells, **fenebrutinib** helps control the acute inflammation that is responsible for clinical relapses in RMS [1].
- **Central Microglia Inhibition:** As a CNS-penetrant molecule, **fenebrutinib** crosses the blood-brain barrier to inhibit BTK inside the brain. This action on microglia (resident immune cells of the CNS) addresses the chronic smoldering inflammation thought to be a key driver of long-term disability progression in all forms of MS, including PPMS [1] [2] [5].

This dual inhibition underpins the potential of **fenebrutinib** to reduce both disease activity and disability progression, addressing a key unmet need in MS treatment [1].

Conclusion

The robust Phase III program for **fenebrutinib** demonstrates a consistent and well-tolerated dosing regimen of **200 mg orally, twice daily**, across both relapsing and primary progressive forms of MS. The dual mechanism of action, targeting both peripheral B-cells and central microglia, provides a strong scientific rationale for its efficacy in reducing relapses and slowing disability progression. The research community eagerly awaits the full data presentations and the results of the second RMS trial, FENhance 1, expected in the first half of 2026 [1] [2] [8].

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To cite this document: Smolecule. [Fenebrutinib Phase III Clinical Trial Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b002954#fenebrutinib-dosing-regimen-phase-3-studies]

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